molecular formula C14H13N3O B13579277 3-(4-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine

3-(4-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine

Cat. No.: B13579277
M. Wt: 239.27 g/mol
InChI Key: GZRWNLFQKJANRB-UHFFFAOYSA-N
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Description

3-(4-Methoxynaphthalen-1-yl)-1H-pyrazol-5-amine is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. The presence of the 4-methoxynaphthalen-1-yl group adds a naphthalene ring system with a methoxy substituent, which can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxynaphthaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxynaphthalen-1-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products Formed

    Oxidation: Formation of 4-hydroxy- or 4-carbonyl-naphthalen-1-yl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxynaphthalen-1-yl)-1H-pyrazol-5-amine is unique due to its specific combination of a pyrazole ring and a methoxynaphthalene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

5-(4-methoxynaphthalen-1-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C14H13N3O/c1-18-13-7-6-10(12-8-14(15)17-16-12)9-4-2-3-5-11(9)13/h2-8H,1H3,(H3,15,16,17)

InChI Key

GZRWNLFQKJANRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=CC(=NN3)N

Origin of Product

United States

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